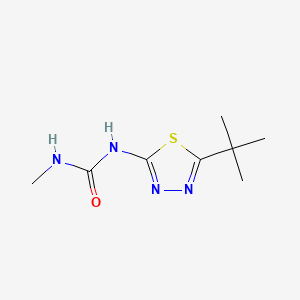![molecular formula C11H15N3O3 B3060408 N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea CAS No. 338756-53-9](/img/structure/B3060408.png)
N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea
Descripción general
Descripción
N-[(Methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea, also known as MMBO, is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cells. MMBO has been extensively studied for its potential use as an anticancer agent and as a treatment for autoimmune diseases.
Mecanismo De Acción
N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea inhibits the enzyme DHODH, which is essential for the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are required for DNA and RNA synthesis. As a result, N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea inhibits the growth and proliferation of cells.
Biochemical and Physiological Effects:
N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea is its potency as an inhibitor of DHODH. This makes it a useful tool for studying the de novo pyrimidine synthesis pathway and its role in cell growth and proliferation. However, one limitation of N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea is its potential toxicity. It has been shown to have cytotoxic effects on normal cells as well as cancer cells, which may limit its use in clinical settings.
Direcciones Futuras
There are a number of future directions for research on N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea. One area of interest is the development of new analogs of N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea with improved potency and selectivity. Another area of interest is the investigation of the potential use of N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea in combination with other anticancer agents or immunomodulatory drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea and its potential use in the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-[(E)-methoxyiminomethyl]-3-[(4-methylphenyl)methoxy]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-9-3-5-10(6-4-9)7-17-14-11(15)12-8-13-16-2/h3-6,8H,7H2,1-2H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCUPMYDOVCSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)NC=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CONC(=O)N/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea | |
CAS RN |
338756-53-9 | |
| Record name | N-Methoxy-N′-[[[(4-methylphenyl)methoxy]amino]carbonyl]methanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338756-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)
![N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3060338.png)





![Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3060347.png)